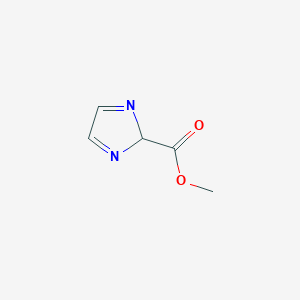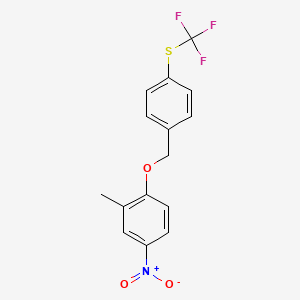
Vialox Peptide(Pentapeptide-3) diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Vialox Peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: In industrial settings, the production of Vialox Peptide may involve large-scale SPPS using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Vialox Peptide primarily undergoes substitution reactions due to the presence of reactive functional groups in its amino acid residues. These reactions can involve the modification of side chains or the peptide backbone.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide can be used to oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds in the peptide.
Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution reactions can yield various derivatives with altered functional groups .
Aplicaciones Científicas De Investigación
Vialox Peptide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in neuromuscular transmission and potential therapeutic applications in muscle relaxation.
Medicine: Explored for its anti-aging properties, particularly in reducing wrinkles and improving skin texture.
Industry: Utilized in the formulation of cosmetic products aimed at reducing the appearance of fine lines and wrinkles
Mecanismo De Acción
Vialox Peptide exerts its effects by acting as a competitive antagonist at acetylcholine receptors on the postsynaptic membrane of muscle cells. By binding to these receptors, it prevents acetylcholine from inducing muscle contraction, leading to muscle relaxation. This mechanism is similar to that of tubocurarine, a natural alkaloid known for its muscle-relaxing properties .
Comparación Con Compuestos Similares
Tubocurarine: A natural alkaloid that acts as a non-depolarizing neuromuscular blocker.
Botulinum Toxin: A neurotoxic protein that inhibits acetylcholine release, leading to muscle paralysis.
Argireline (Acetyl Hexapeptide-8): A synthetic peptide that reduces the appearance of wrinkles by inhibiting neurotransmitter release
Uniqueness of Vialox Peptide: Vialox Peptide is unique in its specific amino acid sequence and its ability to act as a competitive antagonist at acetylcholine receptors. Unlike botulinum toxin, which requires injection, Vialox Peptide can be used in topical applications, making it a non-invasive alternative for reducing wrinkles and improving skin texture .
Propiedades
Fórmula molecular |
C25H45N9O9 |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
acetic acid;(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H37N9O5.2C2H4O2/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22;2*1-2(3)4/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26);2*1H3,(H,3,4)/t12-,13-,14-,15-;;/m0../s1 |
Clave InChI |
BVQVANRQQLJVLU-GUEINKQFSA-N |
SMILES isomérico |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
SMILES canónico |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN.CC(=O)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![endo-Bicyclo[2.2.1]heptan-2-ol](/img/structure/B11924830.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)



![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)
![Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)
